

# Anhydrolinalool oxide spectral data

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## Compound of Interest

**Compound Name:** Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethethyl)-

**Cat. No.:** B1329265

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An In-Depth Technical Guide to the Spectral Analysis of Anhydrolinalool Oxide

## Introduction

Anhydrolinalool oxide ( $C_{10}H_{16}O$ , Molar Mass: 152.23 g/mol) is a furanoid monoterpenoid notable for its presence in various essential oils and its use as a fragrance and flavoring agent.[\[1\]](#)[\[2\]](#) Also known by synonyms such as Herboxide and dehydroxylinalool oxide, this compound exists as cis and trans stereoisomers.[\[3\]](#)[\[4\]](#)[\[5\]](#) Its chemical structure, characterized by a tetrahydrofuran ring substituted with a methyl and a vinyl group at one position, and an isopropenyl group at another, dictates its unique spectral properties.[\[2\]](#) Accurate structural elucidation and purity assessment of anhydrolinalool oxide are critically dependent on the integrated application of various spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a detailed examination of the spectral data associated with anhydrolinalool oxide, offering both reported experimental data and theoretically predicted values to aid researchers in its identification and characterization.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is a fundamental technique for determining the molecular weight and fragmentation pattern of volatile compounds like anhydrolinalool oxide. The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural clues.

## Fragmentation Pattern Analysis

Upon electron impact, the anhydrolinalool oxide molecule (M) is ionized to form a molecular ion ( $M^{+\bullet}$ ) with a theoretical m/z (mass-to-charge ratio) of 152. The  $M^{+\bullet}$  is energetically unstable and undergoes fragmentation through various pathways, primarily driven by the stability of the resulting carbocations and radicals.<sup>[6]</sup> The fragmentation of cyclic ethers is often initiated by cleavage alpha to the oxygen atom.<sup>[7]</sup>

Experimental GC-MS data for trans-anhydrolinalool oxide reveals a characteristic fragmentation pattern.<sup>[8]</sup> The proposed fragmentation pathways are initiated by the cleavage of the bonds adjacent to the tetrahydrofuran ring's oxygen atom, leading to the formation of stable, resonance-delocalized fragments.

Table 1: Key Mass Fragments for trans-Anhydrolinalool Oxide

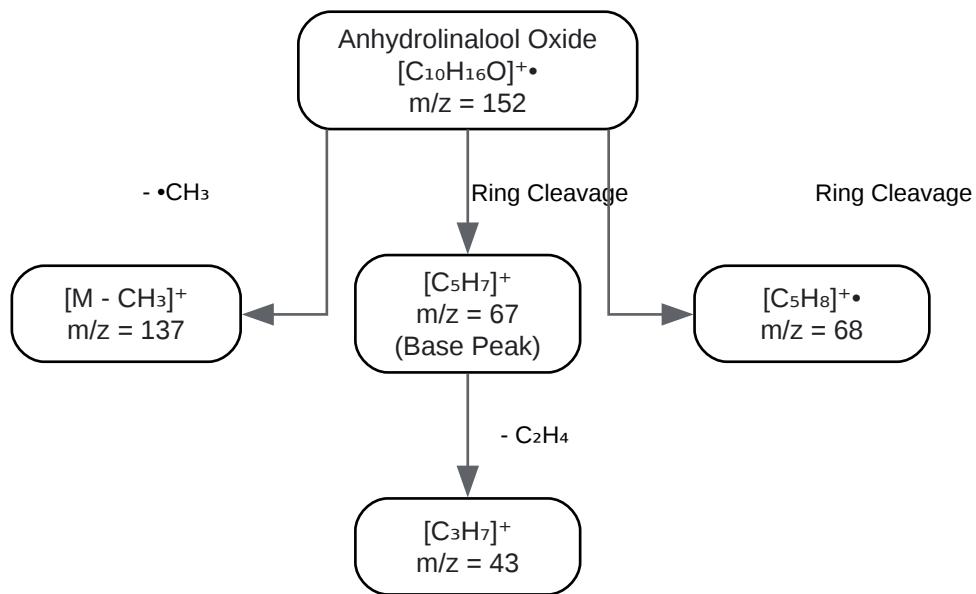
m/z	Relative Intensity (%)	Proposed Fragment Ion
152	Low	$[C_{10}H_{16}O]^{+\bullet}$ (Molecular Ion)
137	Moderate	$[M - CH_3]^+$
68	High	$[C_5H_8]^{+\bullet}$ (Isoprene radical cation)
67	100 (Base Peak)	$[C_5H_7]^+$ (Isopropenyl cation derivative)
55	63.71	$[C_4H_7]^+$
43	68.96	$[C_3H_7]^+$ or $[CH_3CO]^+$
39	49.07	$[C_3H_3]^+$

Data sourced from PubChem

CID 6429213.<sup>[8]</sup>

The base peak at m/z 67 is particularly diagnostic and likely arises from the cleavage of the tetrahydrofuran ring, leading to a stable  $C_5H_7^+$  species. The peak at m/z 68 corresponds to the isoprene radical cation, a common fragment in terpenoid compounds.

## Visualization: Proposed Fragmentation Pathway



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Caption: Proposed EI-MS fragmentation of anhydrolinalool oxide.

## Experimental Protocol: GC-EI-MS

- Sample Preparation: Prepare a dilute solution of the anhydrolinalool oxide sample (e.g., 100 ppm) in a volatile organic solvent such as hexane or dichloromethane.
- GC Separation: Inject 1  $\mu$ L of the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a suitable temperature program, for instance, starting at 60°C, holding for 2 minutes, then ramping at 10°C/min to 240°C. Helium is typically used as the carrier gas.
- Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with electrons at a standard energy of 70 eV.
- Mass Analysis: The resulting molecular and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).
- Detection & Spectrum Generation: The detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum. The spectrum is then compared against spectral

libraries (e.g., NIST) for identification.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. While a complete experimental spectrum for anhydrolinalool oxide is not readily available in the literature, its characteristic absorptions can be reliably predicted based on its structure.

## Predicted IR Absorption Bands

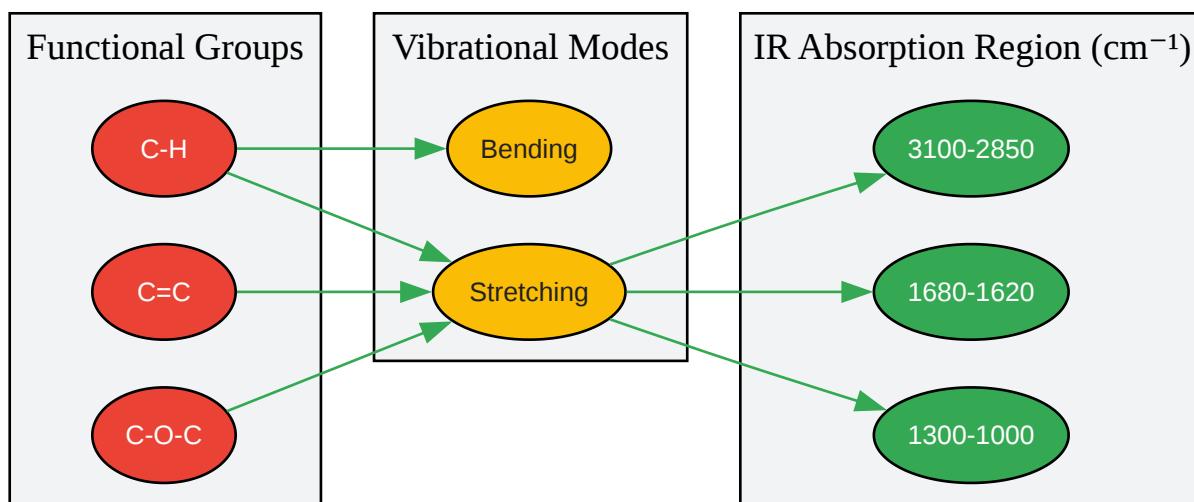
The structure of anhydrolinalool oxide contains C-O-C ether linkages, C=C double bonds (vinyl and isopropenyl), and  $sp^2$ , and  $sp^3$  hybridized C-H bonds. Each of these will produce characteristic absorption bands.

Table 2: Predicted Characteristic IR Bands for Anhydrolinalool Oxide

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
~3080	C-H stretch	=C-H (Vinyl/Isopropenyl)
2970-2850	C-H stretch	-C-H (Alkyl)
~1645	C=C stretch	Alkene (Vinyl/Isopropenyl)
1450-1370	C-H bend	-CH <sub>2</sub> , -CH <sub>3</sub>
~1100	C-O-C stretch	Ether (antisymmetric)
~915 & 990	C-H bend (out-of-plane)	Monosubstituted alkene (Vinyl)
~890	C-H bend (out-of-plane)	1,1-Disubstituted alkene (Isopropenyl)

The most diagnostic peaks would be the strong C-O-C ether stretch around 1100 cm<sup>-1</sup> and the various C=C and =C-H bands confirming the presence of the unsaturated groups.

## Visualization: Bond Vibrations and IR Absorption



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Caption: Functional groups and their corresponding IR absorption regions.

## Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum.
- Sample Application: Place a single drop of the neat liquid anhydrolinalool oxide sample directly onto the center of the ATR crystal.
- Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed by the software to produce the final IR spectrum (Absorbance vs. Wavenumber).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities

(splitting patterns), and integrals of  $^1\text{H}$  and  $^{13}\text{C}$  spectra, the precise connectivity of atoms can be determined.

## Predicted $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of anhydrolinalool oxide is expected to be complex, with distinct signals for the vinyl, isopropenyl, methyl, and tetrahydrofuran ring protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the double bonds.

Table 3: Predicted  $^1\text{H}$  NMR Chemical Shifts for Anhydrolinalool Oxide

Proton Environment	Predicted $\delta$ (ppm)	Multiplicity	Integration
Vinyl (-CH=CH <sub>2</sub> )	5.8-6.0	dd	1H
Vinyl (=CH <sub>2</sub> )	5.0-5.3	m	2H
Isopropenyl (=CH <sub>2</sub> )	4.7-4.9	s (broad)	2H
Ring CH (-O-CH-)	4.2-4.5	m	1H
Ring CH <sub>2</sub>	1.8-2.2	m	4H
Isopropenyl -CH <sub>3</sub>	~1.7	s	3H
Ring -CH <sub>3</sub>	~1.3	s	3H

Note: These are estimated values based on standard chemical shift tables. Actual values may vary based on solvent and stereochemistry.[\[9\]](#)

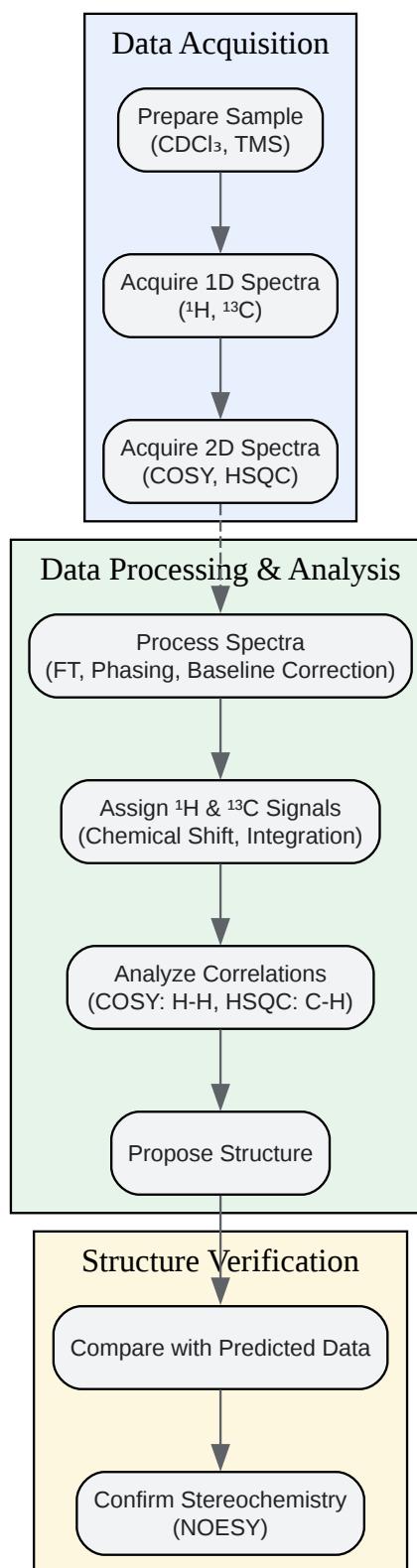
## Predicted $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

Table 4: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for Anhydrolinalool Oxide

Carbon Environment	Predicted $\delta$ (ppm)
Isopropenyl C=	~145
Vinyl -CH=	~142
Vinyl =CH <sub>2</sub>	~112
Isopropenyl =CH <sub>2</sub>	~110
Ring C-O (-C(CH <sub>3</sub> )(Vinyl))	~85
Ring C-O (-CH(Isopropenyl))	~80
Ring CH <sub>2</sub>	25-40
Ring -CH <sub>3</sub>	~25
Isopropenyl -CH <sub>3</sub>	~22

## Visualization: NMR Analysis Workflow



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Caption: General workflow for NMR-based structure elucidation.

## Experimental Protocols: NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of anhydrolinalool oxide in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  0.00 ppm).
- $^1\text{H}$  NMR Acquisition: Place the tube in the NMR spectrometer. Shim the magnetic field to achieve homogeneity. Acquire the  $^1\text{H}$  spectrum using a standard pulse program. Key parameters include spectral width, acquisition time, and number of scans.
- $^{13}\text{C}$  NMR Acquisition: Acquire the  $^{13}\text{C}$  spectrum. As  $^{13}\text{C}$  has a low natural abundance, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
- 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra. A COSY spectrum will reveal proton-proton coupling networks, while an HSQC spectrum will correlate directly bonded protons and carbons.

## Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their combined power allows for unequivocal structure confirmation. The process is a self-validating system:

- MS confirms the molecular weight ( $m/z$  152) and provides key fragmentation clues.
- IR confirms the presence of essential functional groups (ether, alkene) and the absence of others (e.g., hydroxyl or carbonyl groups).
- NMR provides the complete carbon-hydrogen framework, allowing for the definitive placement of all atoms and functional groups. The correlation of  $^1\text{H}$  and  $^{13}\text{C}$  data through 2D NMR validates the assignments made from 1D spectra.

Together, these techniques provide a comprehensive and trustworthy characterization of anhydrolinalool oxide, enabling researchers and drug development professionals to confidently assess its identity, purity, and structure.

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